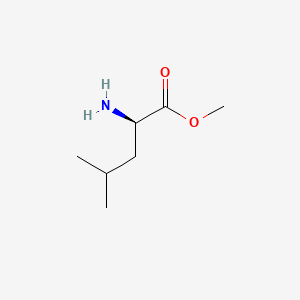

D-Leucine, methyl ester

Description

Overview of D-Amino Acid Derivatives in Chemical Research

For a long time, D-amino acids were considered to have a minor role in biological systems compared to their L-enantiomers. nih.gov However, extensive research has revealed their presence and specific functions in a wide range of organisms, including bacteria, plants, and mammals. researchgate.netnih.gov In mammals, for instance, D-serine acts as a co-agonist of the NMDA receptor in the brain, playing a crucial role in learning and memory. researchgate.netnih.gov

This growing understanding of the biological significance of D-amino acids has spurred significant interest in their derivatives for chemical research. These derivatives serve as crucial building blocks for the synthesis of peptides with novel properties. Peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation, a highly desirable trait for the development of therapeutic agents. chemimpex.com Furthermore, the unique stereochemistry of D-amino acid derivatives allows for the creation of peptidomimetics and other complex molecules with specific three-dimensional structures designed to interact with biological targets. ontosight.ai

Significance of Methyl Esters as Synthetic Intermediates and Research Probes

The methyl ester functional group in D-Leucine, methyl ester is pivotal to its utility in the laboratory. Esterification of the carboxylic acid group of an amino acid is a common strategy in organic synthesis to protect it from unwanted reactions during subsequent chemical transformations. nih.govmdpi.com The methyl ester, in particular, is favored for its relative ease of formation and subsequent removal under mild conditions. nih.govmdpi.com This makes this compound an excellent synthetic intermediate, particularly in peptide synthesis where precise control over reactive groups is paramount. chemimpex.comleapchem.com

Beyond their role as protecting groups, methyl esters can also function as research probes. core.ac.ukresearchgate.net For example, fluorescently labeled amino acid methyl esters have been developed to visualize and study the biosynthesis of peptidoglycan in bacteria. acs.org The ester group can facilitate the transport of molecules across cell membranes, and its subsequent hydrolysis within the cell can release the active compound. leapchem.com This "prodrug" approach is a valuable strategy in drug delivery and for studying cellular processes. leapchem.com

Contextualization of this compound within Contemporary Chemical Research

This compound finds its application at the intersection of these two key areas: the study of D-amino acids and the use of methyl esters as synthetic tools. Researchers utilize this compound in a variety of ways:

Peptide Synthesis: As a protected form of D-leucine, it is a fundamental building block in the solid-phase synthesis of peptides containing this non-natural amino acid. chemimpex.com These peptides are investigated for their potential as enzyme inhibitors or as novel therapeutic agents with enhanced stability. ontosight.ai

Chiral Synthesis: The defined stereochemistry of this compound makes it a valuable chiral starting material for the synthesis of other complex molecules with specific stereoisomeric forms. nih.gov

Metabolic Studies: Its hydrochloride salt is used in metabolic studies to understand the pathways of amino acid metabolism. chemimpex.com

Material Science: Amino acid esters, including derivatives of leucine (B10760876), are explored as components in the development of new polymer materials. nih.gov

The table below summarizes the key properties of this compound and its hydrochloride salt, which is a common commercially available form. chemimpex.comnih.gov

| Property | This compound | This compound hydrochloride |

| Chemical Formula | C7H15NO2 | C7H16ClNO2 |

| Molecular Weight | 145.20 g/mol ontosight.ai | 181.66 g/mol nih.gov |

| Appearance | - | White to off-white crystalline powder chemimpex.com |

| Solubility | Soluble in organic solvents ontosight.ai | - |

| Key Applications | Peptide synthesis, intermediate for pharmaceuticals ontosight.ai | Peptide synthesis, pharmaceutical formulations, metabolic studies chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDXUKJJGUSGLS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885225 | |

| Record name | D-Leucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23032-21-5 | |

| Record name | D-Leucine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23032-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Leucine, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023032215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Leucine, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Leucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of D-Leucine, methyl ester. Since enantiomers like D- and L-leucine methyl ester are chemically identical in a non-chiral environment, their NMR spectra are indistinguishable unless a chiral auxiliary is used. The data presented are typical for a leucine (B10760876) methyl ester structure.

¹H NMR Spectroscopy : This technique provides information on the number and environment of protons in the molecule. For this compound, the spectrum exhibits characteristic signals corresponding to the different proton groups. The methyl protons of the ester group typically appear as a singlet, while the protons of the isobutyl side chain and the alpha-carbon show distinct splitting patterns due to spin-spin coupling. oregonstate.edulibretexts.org The approximate chemical shifts (δ) are detailed in the table below.

¹³C NMR Spectroscopy : ¹³C NMR provides data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. compoundchem.com Key resonances include the carbonyl carbon of the ester group, the alpha-carbon, and the carbons of the isobutyl side chain. mpg.despectrabase.com Specific labeling of methyl groups with ¹³C can be used in more complex protein studies to obtain unambiguous distance restraints. mpg.deresearchgate.net

¹⁵N NMR Spectroscopy : While less common due to the low natural abundance of the ¹⁵N isotope (0.366%), this technique offers direct insight into the electronic environment of the nitrogen atom in the amino group. nih.gov For amino acid methyl ester hydrochlorides, ¹⁵N NMR chemical shifts are sensitive to solvent effects and the nature of adjacent amino acid residues in peptides. researchgate.net

Table 1: Typical NMR Chemical Shift Values for Leucine Methyl Ester Chemical shifts (δ) are reported in parts per million (ppm). Actual values can vary based on solvent and experimental conditions.

| Nucleus | Atom Position | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | -CH(NH₂) | ~3.7 |

| -CH₂- | ~1.7 | |

| -CH(CH₃)₂ | ~1.7 | |

| -CH(CH₃)₂ | ~0.9 (doublet) | |

| -COOCH₃ | ~3.7 (singlet) | |

| ¹³C | C=O (Ester Carbonyl) | ~175 |

| α-Carbon (-CH(NH₂)) | ~52 | |

| -OCH₃ (Ester Methyl) | ~52 | |

| -CH₂- | ~42 | |

| -CH(CH₃)₂ | ~25 | |

| -CH(CH₃)₂ | ~22-23 |

Mass Spectrometry (MS) Methodologies (e.g., FAB+, ESI+, GC-MS, LC-MS/MS, HRMS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. The choice of ionization technique dictates the type of information obtained.

Fast Atom Bombardment (FAB+) : FAB is a soft ionization technique suitable for polar and thermally unstable compounds like amino acid esters. creative-proteomics.com It typically produces a protonated molecular ion [M+H]⁺, allowing for straightforward molecular weight determination. wikipedia.orgtaylorandfrancis.com This method has been successfully used to determine the enantiomeric excess of amino acid ester hydrochlorides when coupled with an enantiomer-labeled host molecule. rsc.org

Electrospray Ionization (ESI+) : ESI is another soft ionization method widely used in conjunction with liquid chromatography (LC-MS). It generates intact protonated molecules [M+H]⁺ from solution, making it ideal for analyzing amino acid esters without derivatization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, this compound must first be derivatized to increase its volatility. Under Electron Ionization (EI), the derivatized molecule undergoes fragmentation, producing a characteristic pattern that can be used for structural confirmation. Common fragments result from the loss of the ester group (e.g., [M-OCH₃]⁺ or [M-COOCH₃]⁺) and cleavage of the isobutyl side chain. nist.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique combines the separation power of LC with the specificity of tandem MS. After initial ionization (usually ESI), the [M+H]⁺ ion is selected and fragmented. This process is crucial for distinguishing between isomeric amino acids like leucine and isoleucine, which have identical molecular weights but produce different fragment ions upon collision-induced dissociation. wvu.edu

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule with high confidence. researchgate.netmdpi.com For this compound (C₇H₁₅NO₂), HRMS can confirm the exact mass of the [M+H]⁺ ion (146.1176 Da), distinguishing it from other compounds with the same nominal mass. nih.govmdpi.com

Table 2: Summary of Mass Spectrometry Data for this compound

| Technique | Ionization Method | Primary Ion Observed | Key Information Provided |

|---|---|---|---|

| FAB-MS | FAB+ | [M+H]⁺ | Molecular Weight |

| ESI-MS | ESI+ | [M+H]⁺ | Molecular Weight, used in LC-MS |

| GC-MS | EI | [M]⁺• and fragment ions | Structural information via fragmentation pattern |

| HRMS | ESI+ or others | [M+H]⁺ (high accuracy) | Elemental Formula Confirmation |

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is typically observed in the 1735-1750 cm⁻¹ region, which is indicative of the C=O stretching vibration of the ester group. libretexts.org Other significant bands include N-H stretching vibrations from the amino group (around 3300-3400 cm⁻¹), C-H stretching from the alkyl portions (2850-3000 cm⁻¹), and C-O stretching of the ester (1000-1300 cm⁻¹). vscht.czpressbooks.pub The presence and position of these bands confirm the identity of the compound. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3400 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

Optical Rotation and Chiroptical Spectroscopy Methodologies

These techniques are essential for confirming the absolute configuration and assessing the enantiomeric purity of this compound.

Optical Rotation : As a chiral molecule, this compound rotates the plane of plane-polarized light. wikipedia.org This property is measured as the specific rotation ([α]). The D-enantiomer is levorotatory, exhibiting a negative specific rotation, while the L-enantiomer is dextrorotatory, showing a positive value of equal magnitude under identical conditions. wikipedia.orgchemimpex.com A typical reported value for D-Leucine methyl ester hydrochloride is [α]²⁰/D = -12° (c=1 in 1N HCl). The corresponding L-enantiomer has a reported value of [α]²²/D = +13° (c=2 in H₂O). scientificlabs.co.uk The observed optical rotation of a sample is directly proportional to its enantiomeric excess.

Chiroptical Spectroscopy : Techniques such as Circular Dichroism (CD) measure the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of the molecule and analyze chiral discrimination processes.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are the primary means for separating this compound from its L-enantiomer to determine enantiomeric purity.

Gas Chromatography (GC) Methodologies, including Derivatization Protocols

Gas chromatography is a high-resolution technique for separating volatile compounds. Since amino acid esters have limited volatility, a derivatization step is required prior to GC analysis. The primary goal of derivatization is to convert the polar amino and carboxyl groups into less polar, more volatile moieties.

Derivatization Protocols: A common and effective approach is a two-step derivatization process:

Esterification: The carboxyl group is converted to an ester (e.g., methyl, propyl, or butyl ester). For this compound, this step has already been accomplished.

Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This replaces the active hydrogens on the amino group, reducing polarity and improving chromatographic behavior. The resulting N-trifluoroacetyl-O-alkyl esters are highly volatile and stable for GC analysis.

Once derivatized, the enantiomers can be separated on a chiral stationary phase (CSP) capillary column. Columns like Chirasil-L-Val are commonly used for the enantioseparation of amino acids. The differential interaction between the chiral derivatives and the chiral stationary phase leads to different retention times for the D- and L-enantiomers, allowing for their baseline separation and accurate quantification.

Table 4: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reaction Step | Target Group | Reagent | Resulting Derivative |

|---|---|---|---|

| Esterification | Carboxyl (-COOH) | Methanol (B129727)/Acetyl Chloride | Methyl Ester |

| Propanol/HCl | Propyl Ester | ||

| Acylation | Amino (-NH₂) | Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl (TFA) |

| Pentafluoropropionic Anhydride (PFPA) | N-Pentafluoropropionyl (PFP) |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of amino acid derivatives like this compound. sielc.com Its precision and reliability are essential for quality control and research applications. sielc.com The analysis of amino acid esters can be performed using reversed-phase (RP) HPLC with simple conditions. While methods are often developed for underivatized amino acids, the principles are readily adaptable to their ester forms. nih.gov

A typical HPLC method for an amino acid ester would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing an acid like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape and ionization for mass spectrometry (MS) detection. jst.go.jp Detection can be achieved through various means, including UV absorbance, especially after derivatization, or more universally with detectors like Charged Aerosol Detectors (CAD) or mass spectrometry. nih.gov

Table 1: Representative HPLC Conditions for Amino Acid Ester Analysis

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 | nih.govjst.go.jp |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | jst.go.jp |

| Detection | UV, Mass Spectrometry (MS), Charged Aerosol Detector (CAD) | nih.gov |

| Application | Quantification, Purity Assessment | sielc.com |

Chiral Chromatography Methodologies for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial for chiral compounds, and chiral HPLC is a primary method for this purpose. heraldopenaccess.usuma.es The separation of D- and L-enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. nih.gov

A highly effective approach for the enantiomeric separation of amino acid methyl esters involves pre-column derivatization followed by analysis on a CSP. researchgate.net For instance, derivatizing the amino group with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) yields N-FMOC derivatives that can be baseline resolved on amylose-derived CSPs. researchgate.net Research on various N-FMOC amino acid methyl esters, such as those of valine and norleucine, demonstrates that this method allows for the simultaneous determination of both chemical and enantiomeric purity. Enantiomeric impurities as low as 0.03–0.58% have been quantified using this technique. researchgate.net The mobile phase for such separations typically consists of a non-polar solvent like hexane mixed with an alcohol such as 2-propanol, and a small amount of an acid like TFA. researchgate.net

Other successful CSPs for resolving amino acid enantiomers include those based on macrocyclic glycopeptides (e.g., teicoplanin and ristocetin A) and crown ethers. sigmaaldrich.comchromatographyonline.commst.edu Macrocyclic glycopeptide phases are particularly versatile as they can operate in reversed-phase, normal-phase, and polar-organic modes and are suitable for separating underivatized amino acids. sigmaaldrich.commst.edu Crown-ether CSPs are also well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com

Table 2: Chiral HPLC Method for N-FMOC Amino Acid Methyl Esters

| Parameter | Condition | Details | Source |

| Derivatization Reagent | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Reacts with the primary amine | researchgate.net |

| Chiral Stationary Phase | Amylose-derived CSP | e.g., Amylose tris(3,5-dimethylphenylcarbamate) | researchgate.net |

| Mobile Phase | 10% 2-propanol/hexane (v/v) with 0.1% TFA | Isocratic elution | researchgate.net |

| Detection | UV | - | researchgate.net |

| Application | Enantiomeric excess (ee) determination | Quantified enantiomeric impurities of 0.03-0.58% in L-amino acid methyl esters. | researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. For amino acids and their esters, derivatization is indispensable for gas chromatography (GC) analysis and is often used in HPLC to enhance detection sensitivity. researchgate.netresearchgate.net Free amino acids are polar, non-volatile, and thermally labile, making them difficult to analyze directly by GC. dntb.gov.ua Converting them to volatile and thermally stable derivatives is a necessary prerequisite. researchgate.net

A common and effective strategy is a two-step derivatization. The first step is esterification of the carboxylic acid group, for example, by reacting with 2 M HCl in methanol at an elevated temperature (e.g., 80°C) to produce the methyl ester. dntb.gov.ua This step neutralizes the acidic group and increases volatility.

The second step targets the amino group of the newly formed amino acid methyl ester. This typically involves acylation to further decrease polarity and enhance stability and detectability. Several reagents are used for this purpose, leading to derivatives suitable for GC-MS or HPLC analysis. For example, reacting the methyl ester with pentafluoropropionic anhydride (PFPA) or trifluoroacetic acid anhydride (TFAA) yields highly electronegative derivatives that are excellent for GC with electron capture detection or mass spectrometry. dntb.gov.uanih.gov The resulting N-trifluoroacetyl-O-methyl ester or methyl ester-pentafluoropropionyl (Me-PFP) derivatives are stable and allow for sensitive quantification. nih.govnih.gov Another approach involves reaction with methyl chloroformate, which derivatizes the amino group to a methoxycarbonyl moiety. nist.gov For HPLC, derivatization with reagents like FMOC-Cl introduces a highly UV-active chromophore, significantly enhancing detection sensitivity. researchgate.net

Table 3: Common Derivatization Strategies for Amino Acid Methyl Esters

| Reagent | Resulting Derivative | Analytical Technique | Purpose | Source |

| Pentafluoropropionic Anhydride (PFPA) | Methyl ester pentafluoropropionyl (Me-PFP) | GC-MS | Increases volatility and thermal stability for GC analysis. | researchgate.netdntb.gov.uanih.gov |

| Trifluoroacetic Acid Anhydride (TFAA) | N-trifluoroacetyl-O-methyl ester | GCxGC-MS | Creates stable derivatives for enantioselective GC analysis. | nih.gov |

| Acetic Anhydride | N-acetyl methyl (NACME) ester | GC/C/IRMS | Improves accuracy for isotope ratio mass spectrometry. | acs.org |

| Methyl Chloroformate | Methyl ester of methoxycarbonyl derivative | GC-MS | Produces stable derivatives with specific fragmentation patterns for MS identification. | nist.gov |

| FMOC-Cl | N-fluorenylmethoxycarbonyl (N-FMOC) derivative | HPLC-UV | Introduces a strong chromophore for enhanced UV detection. | researchgate.net |

Applications in Organic Synthesis and Research on Novel Compounds

D-Leucine, Methyl Ester as a Chiral Building Block in Complex Molecule Construction

The defined stereochemistry of this compound makes it a crucial chiral building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a complex molecule. nbinno.com Chiral building blocks are instrumental in precisely controlling the three-dimensional arrangement of atoms, which is often critical for the biological activity of pharmaceuticals and other functional molecules. nbinno.comresearchgate.net

In the synthesis of intricate natural products and their analogues, this compound provides a readily available source of chirality. For instance, it is utilized in the synthesis of novel analogues of tubulysin (B8622420), a class of potent cytotoxic agents that inhibit microtubule formation. nih.govnih.gov The tubulysin structure is a tetrapeptide scaffold composed of non-proteinogenic amino acids, and the precise stereochemistry of each component is vital for its potent anti-cancer activity. nih.govgoogle.com Synthetic strategies for tubulysin analogues employ derivatives of D-amino acids to explore structure-activity relationships and develop compounds with improved stability and efficacy. nih.govnih.gov

Similarly, the principles of using chiral amino acid derivatives are applied in the total synthesis of other complex natural products, such as plakortin-type polyketides. rsc.orgnih.gov These marine-derived compounds possess unique molecular architectures and significant biomedical potential. rsc.org The construction of such molecules often relies on the incorporation of chiral fragments derived from starting materials like this compound to build the correct stereochemical framework. nih.gov The ester functional group facilitates coupling reactions, while the amine can be protected and deprotected as needed during the synthetic sequence. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using D-Leucine Derivatives

| Molecule Class | Specific Example | Role of D-Leucine Moiety |

|---|---|---|

| Cytotoxic Agents | Tubulysin Analogues | Forms part of the tetrapeptide backbone, influencing conformation and biological activity. nih.govnih.gov |

| Polyketides | Plakortide E | Serves as a chiral precursor for constructing stereochemically complex fragments. nih.gov |

Role in Peptide and Peptidomimetic Synthesis and Analogue Development

This compound is a fundamental component in the synthesis of peptides, peptidomimetics, and their analogues. In standard peptide synthesis, the methyl ester serves as a protecting group for the carboxylic acid functionality of the D-leucine residue. masterorganicchemistry.com This protection prevents the carboxyl group from participating in unwanted side reactions, allowing for the controlled, sequential formation of amide bonds between amino acid units to build a specific peptide chain. masterorganicchemistry.comnih.gov

The incorporation of D-amino acids, such as D-leucine, into peptide chains is a common strategy for developing peptide analogues with enhanced therapeutic properties. Peptides containing D-amino acids are often more resistant to degradation by proteases, enzymes that typically recognize and cleave L-amino acids. nih.gov This increased stability can lead to a longer duration of action in a biological system.

This strategy is evident in the development of analogues for complex peptide-based natural products.

Tubulysin Analogues : As potent microtubule inhibitors, tubulysins are pursued as payloads for antibody-drug conjugates (ADCs). nih.gov The synthesis of novel analogues involves modifying the constituent amino acids, including the potential substitution with D-isomers like D-leucine, to optimize potency and stability. nih.govgoogle.com

Tauramamide : The total synthesis of this lipopeptide antibiotic, which shows potent activity against pathogenic Enterococcus species, involves the coupling of fatty acid chains with a peptide backbone. nih.gov The use of amino acid esters like this compound is critical for the assembly of the peptide portion of such molecules. nih.gov

Furthermore, this compound is used in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov Modifications can include altering the peptide backbone or incorporating non-standard amino acids to constrain the molecule into a specific, biologically active conformation. nih.govresearchgate.net The use of D-leucine can induce specific turns or secondary structures in the peptide chain, which can be crucial for binding to a biological target. nih.gov

Derivatization for Functional Material Design and Polymer Chemistry Research

The chemical modification, or derivatization, of this compound allows for its use in the creation of advanced functional materials and polymers where chirality imparts unique properties.

A notable application is in the development of chiral conducting surfaces. Research has shown that polythiophenes, a type of conducting polymer, can be functionalized with chiral centers derived from amino acids. nih.gov In one approach, oligothiophenes are prepared through the condensation of L-leucine methyl ester with thiophene (B33073) monomers. nih.gov These functionalized oligomers are then electrochemically oxidized to form stable, adhesive polymer films on electrode surfaces. nih.gov The resulting chiral conducting surface can then be used to probe interactions with free amino acids. Studies have used both D-leucine methyl ester and L-leucine methyl ester to characterize the formation of hydrogen bonds at the polymer surface, demonstrating that these chiral surfaces can interact differently with enantiomers. nih.gov This research opens possibilities for creating electrochemical sensors and enantioselective separation platforms.

This compound and its derivatives are valuable monomers for synthesizing a variety of chiral polymers. The incorporation of this chiral building block into a polymer backbone can induce helical structures or other forms of ordered conformation, leading to materials with specific optical or recognition properties. researchgate.net

Research in this area includes:

Poly(ester-imide)s (PEIs) : Biodegradable and optically active PEIs have been synthesized by the polycondensation of diacid monomers containing leucine (B10760876) with other chiral diols. nih.gov These materials are being investigated for their biodegradability in soil and culture media, suggesting potential applications in environmentally friendly plastics. nih.gov

Poly(diacylhydrazines) : Novel oxidatively degradable polymers have been synthesized using L-leucine methyl ester. mdpi.com The amino acid derivative is first acylated and then converted into a bishydrazide monomer, which undergoes oxidative coupling polymerization. The resulting polymer is thermally stable but can be rapidly decomposed on demand by an oxidizing agent like sodium hypochlorite. mdpi.com The principles are directly applicable to the D-enantiomer for creating polymers with mirrored chirality.

Methacrylamide Polymers : The radical polymerization of N-methacryloyl-D-leucine methyl ester has been explored. semanticscholar.org The chirality of the leucine moiety influences the properties of the resulting polymer, and interactions between polymers made from L- and D-isomers have been studied. semanticscholar.org

Table 2: Polymer Types Synthesized from Leucine Methyl Ester Derivatives

| Polymer Class | Monomer Example | Key Feature | Potential Application |

|---|---|---|---|

| Chiral Conducting Polymers | Leucine-functionalized oligothiophenes | Enantioselective surface interactions | Electrochemical sensors, chiral separation. nih.gov |

| Poly(ester-imide)s | Leucine-containing diacid monomers | Biodegradability, optical activity | Environmentally benign materials. nih.gov |

| Poly(diacylhydrazines) | Terephthaloyl bis(L-leucine methyl ester) derived monomer | On-demand oxidative degradation | Smart materials, controlled release systems. mdpi.com |

Utilization as a Precursor for Advanced Chemical Probes and Analytical Reagents

This compound is a precursor for synthesizing specialized molecules used as chemical probes and analytical reagents, particularly in the fields of analytical chemistry and proteomics.

The derivatization of amino acids is often a necessary step for their analysis by gas chromatography-mass spectrometry (GC-MS). A common two-step procedure involves first converting the amino acid's carboxylic acid group into a methyl ester, followed by acylation of the amine and other functional groups. researchgate.netnih.gov This process makes the amino acid volatile and thermally stable, allowing for its separation and detection by GC-MS. nih.gov this compound can be used as a standard in these analytical methods or be formed in situ during sample preparation.

In the more advanced field of quantitative proteomics, derivatives of leucine are used to create isobaric mass tags. One such development is the "DiLeu" tag, a set of 4-plex isobaric tandem mass tags based on N,N-dimethylated leucine. nih.gov These reagents are designed to covalently label the primary amines of peptides. In mass spectrometry analysis, the tags themselves are designed to fragment, producing unique reporter ions that allow for the relative quantification of the same peptide from up to four different biological samples. nih.gov The synthesis of these advanced chemical probes starts from leucine, which is first N,N-dimethylated and then activated for reaction with peptides. nih.gov

Furthermore, chiral receptors have been designed for the analytical recognition of amino acid esters. For example, glucose-based crown ethers have been shown to bind amino acid methyl ester salts, including leucine methyl ester, with a degree of enantioselectivity in organic solvents. mdpi.com This type of host-guest chemistry is fundamental to the development of chiral sensors and separation agents.

Biochemical and Enzymatic Research Applications and Mechanistic Studies

Enzyme-Assisted Transformations and Biocatalysis Research

D-Leucine, methyl ester serves as a valuable substrate in various biocatalytic and enzymatic research applications. Its utility is particularly pronounced in studies focusing on enzyme mechanisms and the stereoselective synthesis of valuable chiral compounds.

The enzymatic hydrolysis of amino acid esters, including this compound, is a key area of research for understanding enzyme kinetics and selectivity. The hydrolysis of the ester bond to yield the corresponding carboxylic acid is catalyzed by various hydrolytic enzymes, such as proteases and esterases. google.com This reaction is significant not only for its role in biological systems but also for its application in synthetic organic chemistry, where enzymes are used as catalysts for selective transformations. google.com

Research in this area often involves the use of enzymes like serine proteases to selectively hydrolyze ester mixtures. google.com For instance, in the resolution of D,L-leucine, an N-acyl-D,L-leucine methyl ester can be subjected to the action of a proteolytic enzyme. google.com The enzyme selectively hydrolyzes one enantiomer, leaving the other intact. This process allows for the separation of the D- and L-isomers, a process driven by the enzyme's stereoselectivity. google.com The solubility of substrates like N-acetyl-D,L-leucine methyl ester in aqueous solutions makes them particularly suitable for these enzymatic studies. google.com

Table 1: Key Aspects of Enzymatic Hydrolysis of Amino Acid Esters

| Feature | Description | Relevance to this compound |

|---|---|---|

| Enzyme Classes | Primarily proteases and esterases. google.com | Serves as a substrate for studying the stereoselectivity of these enzymes. |

| Reaction Product | The corresponding D-leucine. | The formation of the zwitterionic amino acid from the ester is a key transformation. rsc.org |

| Key Parameter | Change in pKa of the amino group upon hydrolysis. rsc.org | This fundamental chemical change affects molecular interactions and reaction dynamics. rsc.org |

| Application | Kinetic resolution of racemic mixtures. google.com | Enables the separation of D- and L-leucine derivatives through selective enzymatic action. google.com |

The demand for enantiomerically pure D-amino acids for pharmaceuticals and fine chemicals has driven research into stereoselective enzymatic synthesis. nih.govnih.gov this compound is relevant in this context both as a potential product of enzymatic resolution and as a representative of the class of compounds being synthesized.

One major strategy for producing D-amino acids is the reductive amination of corresponding 2-keto acids, catalyzed by engineered D-amino acid dehydrogenases (D-AADH). nih.gov Through techniques like rational and random mutagenesis, enzymes such as meso-diaminopimelate D-dehydrogenase have been modified to accept a broader range of substrates, including the keto-acid precursor to D-leucine. nih.gov These engineered enzymes exhibit high stereoselectivity, producing the D-enantiomer with an enantiomeric excess often exceeding 99%. nih.gov

Another approach involves the use of proteases for the kinetic resolution of racemic amino acid esters. For example, Alcalase, a protease from Bacillus licheniformis, can selectively hydrolyze the L-enantiomer of an amino acid ester, leaving the D-amino acid ester, such as D-tert-leucine chloroethyl ester, unreacted. researchgate.net While this example uses a different leucine (B10760876) derivative and ester, the principle is directly applicable to the resolution of D,L-leucine methyl ester. The unreacted D-ester can then be isolated and de-esterified to yield the pure D-amino acid. researchgate.net

Table 2: Enzymatic Strategies for D-Amino Acid Synthesis

| Strategy | Enzyme(s) | Precursor(s) | Key Feature |

|---|---|---|---|

| Reductive Amination | Engineered D-amino acid dehydrogenase (D-AADH) nih.govnih.gov | 2-keto acid, ammonia (B1221849) nih.gov | High stereoselectivity (>99% e.e.) and broad substrate range. nih.govnih.gov |

| Kinetic Resolution | Proteases (e.g., Alcalase) researchgate.net | Racemic N-acyl amino acid esters google.comresearchgate.net | Selective hydrolysis of the L-ester, leaving the D-ester. google.comresearchgate.net |

| Stereoinversion Cascade | L-amino acid deaminase, D-amino acid dehydrogenase rsc.org | L-amino acid rsc.org | One-pot conversion of readily available L-amino acids to D-amino acids. rsc.org |

Investigation of Biochemical Interactions and Cellular Pathway Research Methodologies

This compound and its analogs are utilized as chemical probes to investigate various biochemical interactions and cellular pathways.

Research has shown that leucine methyl ester can act as a potent allosteric activator of certain amino acid transport systems. nih.govsigmaaldrich.com In a study using larval midgut from the silkworm Bombyx mori, L-Leucine methyl ester was found to significantly stimulate the neutral amino acid cotransport system. nih.gov This activation was dose-dependent and resulted in a substantial increase in the maximal velocity (Vmax) of leucine uptake, by up to 18-fold, while the Michaelis constant (Km) increased twofold. nih.gov

The mechanism of this activation is described as non-essential mixed-type, indicating that the activator can bind to the transporter both in the presence and absence of the substrate. nih.gov This allosteric modulation, where the activator binds to a site distinct from the substrate-binding site, represents a key regulatory mechanism for controlling the flow of amino acids into cells. byjus.com Such studies are crucial for understanding how nutrient transport is regulated at the molecular level. nih.gov

Amino acid methyl esters, particularly the dipeptide L-leucyl-L-leucine methyl ester (LLOMe), are widely used as experimental tools to induce lysosomal membrane permeabilization (LMP). biologists.comjst.go.jpnih.gov While research has heavily focused on LLOMe, the underlying principle involves the intra-lysosomal processing of these esters. Once inside the acidic environment of the lysosome, these esters are thought to be converted by lysosomal hydrolases, such as the cysteine protease Cathepsin C, into products that accumulate and cause osmotic stress or direct membrane damage, leading to the release of lysosomal contents into the cytosol. biologists.comnih.gov

This induced LMP is a critical event in various forms of cell death. jst.go.jp Studies using LLOMe have demonstrated rapid and complete LMP, evidenced by the loss of the lysosomal proton gradient and the release of small molecular weight fluorescent markers into the cytosol. biologists.com This process can be monitored in real-time using techniques like acridine (B1665455) orange staining, which allows for the quantification of lysosomal integrity. nih.gov The use of these compounds helps researchers to dissect the downstream consequences of lysosomal damage, including the activation of inflammatory pathways and cell death programs. researchgate.net

This compound and its L-isomer are valuable substrates for studying the activity and specificity of various enzymes.

Proteases: Cysteine proteinases, which are abundant in the lysosomes (megasomes) of parasites like Leishmania mexicana mexicana, have been shown to rapidly hydrolyze L-leucine methyl ester. nih.gov This hydrolysis is believed to be the mechanism behind the susceptibility of these parasites to the compound. The ester is processed by the proteases within the lysosome, leading to the effects described in the section on lysosomal permeabilization. nih.gov

Dehydrogenases: L-Leucine methyl ester has been identified as a potent activator of islet glutamate (B1630785) dehydrogenase and a stimulus for insulin (B600854) secretion. nih.gov In studies with isolated mouse pancreatic islets, L-leucine methyl ester was more effective than L-leucine itself in increasing glutamate dehydrogenase activity, which in turn is linked to insulin release. nih.gov This highlights the role of amino acid esters in modulating key metabolic enzymes. Furthermore, engineered leucine dehydrogenases are being developed for the synthesis of chiral amines, demonstrating the interaction of these enzymes with leucine-related structures. scispace.com The broader class of dehydrogenases is central to the enzymatic synthesis of D-amino acids from their corresponding keto-acids, as discussed previously. nih.govnih.govrsc.org

Role in Research on Neurological Mechanisms and Receptor Modulation (focus on molecular pathways and research tools)

While research specifically detailing the use of this compound as a direct tool in neurological mechanism studies is limited in publicly available literature, the parent compound, D-Leucine, has been a subject of investigation for its potential effects on the central nervous system. The esterification to a methyl ester is a common chemical modification used in research to enhance the bioavailability and cell permeability of a compound, suggesting that this compound would be utilized as a more effective research probe to study the pathways influenced by D-Leucine.

Studies have explored the neuroactive properties of D-amino acids, including D-Leucine. Research in animal models has indicated that D-Leucine may possess anticonvulsant properties. For instance, in mouse models, D-Leucine was shown to terminate prolonged seizures, a condition known as status epilepticus, with an efficacy comparable to the conventional drug diazepam but without the sedative side effects. This suggests that D-Leucine may modulate neuronal excitability through a novel mechanism of action, distinct from currently known anti-seizure therapies. The investigation into its molecular targets has considered various nerve receptors involved in cell-to-cell signaling and seizure activity, though a definitive interaction with common seizure-related pathways has not been established. One area of interest has been the potential interaction of D-Leucine with the taste receptor type 1 member 2/3 (TAS1R2/R3), as other ligands for this receptor have also demonstrated anti-seizure properties.

The use of related compounds, such as Acetyl-L-leucine methyl ester, in neuropharmacology further highlights the interest in leucine derivatives for neurological research. This compound is utilized in studies focusing on neurodegenerative diseases due to its potential neuroprotective effects and its ability to support mitochondrial function. Its enhanced bioavailability and capacity to cross the blood-brain barrier make it a valuable tool in the development of therapeutics for cognitive enhancement.

The table below summarizes key research findings related to the neurological effects of D-Leucine, which provides the foundational context for the use of this compound as a research tool.

Table 1: Research Findings on the Neurological Effects of D-Leucine

| Area of Research | Model System | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| Anticonvulsant Activity | Mouse models of status epilepticus | D-Leucine effectively terminated seizures with efficacy comparable to diazepam, but without sedative side effects. | Does not appear to interact with known seizure-related signaling pathways; potential interaction with the TAS1R2/R3 taste receptor has been suggested. |

| Neurotransmitter Modulation | General neurological research | D-amino acids, as a class, are known to modulate N-methyl-D-aspartate (NMDA) receptor activity, though the specific role of D-Leucine at this receptor is less defined. | Modulation of glutamatergic neurotransmission. |

| Cognitive Function | Rat models of early life stress | Leucine levels in the cerebrospinal fluid were positively correlated with the number of hippocampal neurons, and leucine supplementation improved cognitive impairment. | May involve the regulation of neuronal autophagy. |

Biocatalytic Deuteration Methodologies for Isotopic Labeling Research

In the field of isotopic labeling, this compound serves as a substrate in advanced biocatalytic deuteration methodologies. Deuterium-labeled amino acids are invaluable tools in various research areas, including drug metabolism studies, mechanistic enzymology, and structural biology using techniques like NMR spectroscopy. Biocatalytic methods for deuterium (B1214612) incorporation are often preferred over traditional chemical methods due to their high selectivity (both site- and stereoselectivity), milder reaction conditions, and reduced environmental impact. nih.govnih.gov

One prominent biocatalytic approach involves the use of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov These enzymes can catalyze the reversible deprotonation of the α-carbon of amino acids and their esters, allowing for the exchange of a hydrogen atom with a deuterium atom from a deuterium oxide (D₂O) solvent. nih.govnih.gov This enzymatic hydrogen-deuterium (H/D) exchange is an efficient way to introduce isotopic labels. nih.gov

For instance, the enzyme α-oxo-amine synthase from the saxitoxin (B1146349) biosynthesis pathway, SxtA AONS, has been repurposed for the site- and stereoselective deuteration of a wide range of α-amino acids and their methyl esters. nih.govacs.org This method is particularly effective for methyl ester substrates, which often exhibit higher reactivity and lead to greater deuterium incorporation compared to their corresponding free amino acids. nih.gov The increased activity with methyl esters may be attributed to the lower pKa of the α-proton in the ester form. nih.gov

Another innovative approach utilizes a dual-protein catalysis system. For example, the combination of an aminotransferase (DsaD) and a partner protein (DsaE) can achieve selective deuteration at both the α- and β-carbons of amino acids. wisc.edunih.gov By controlling the presence of the partner protein, the site of deuteration can be precisely dictated, with the aminotransferase alone catalyzing exchange only at the α-carbon. wisc.edu

The table below details specific biocatalytic systems used for the deuteration of amino acid methyl esters.

Table 2: Biocatalytic Systems for Deuteration of Amino Acid Esters

| Biocatalyst/System | Enzyme Class | Deuterium Source | Substrate Scope | Key Advantages |

|---|---|---|---|---|

| SxtA AONS | α-oxo-amine synthase (PLP-dependent) | D₂O | Broad range of L- and D-amino acid methyl esters. nih.gov | High site- and stereoselectivity; mild reaction conditions; eliminates the need for protecting groups. nih.gov |

| LolT | Mannich cyclase (PLP-dependent) | D₂O | Diverse range of L-amino acids; shows strict stereoselectivity, with no deuterium incorporation observed for D-enantiomers. nih.gov | Impressively relaxed substrate specificity for L-amino acids with exquisite site- and stereoselectivity. nih.gov |

| DsaD/DsaE System | Aminotransferase and partner protein | D₂O | Various amino acids, including aliphatic and thioether-containing ones. nih.gov | Catalyst-controlled site-selectivity (α-deuteration with DsaD alone; α- and β-deuteration with DsaD/DsaE). wisc.edu |

Table of Compounds

| Compound Name |

|---|

| This compound |

| D-Leucine |

| Diazepam |

| Acetyl-L-leucine methyl ester |

| Pyridoxal 5'-phosphate |

| Deuterium oxide |

| L-amino acids |

| D-amino acids |

| L-amino acid methyl esters |

Computational and Theoretical Studies on D Leucine, Methyl Ester

Molecular Modeling and Conformational Analysis of D-Leucine, Methyl Ester

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational flexibility of this compound. While comprehensive conformational analyses dedicated solely to the isolated molecule are not extensively documented in the literature, insights into its preferred geometries can be inferred from computational studies focused on its interactions with other molecules.

The relative energies of different conformers are influenced by a combination of steric hindrance and intramolecular interactions. For instance, the orientation of the bulky isobutyl group relative to the amino and methyl ester groups is a critical factor in determining conformational stability. In the context of molecular recognition, the specific conformation adopted by this compound upon binding to a host molecule is the one that maximizes favorable intermolecular interactions while minimizing steric clashes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Other reactivity descriptors that can be derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are central to molecular recognition.

While specific studies detailing a comprehensive quantum chemical analysis of isolated this compound are limited, the principles from studies on similar amino acid esters are applicable. For instance, DFT calculations on amino acid esters have been used to optimize geometries, calculate vibrational frequencies, and determine electronic properties to support experimental findings. cu.edu.eg

Simulation of Molecular Interactions and Recognition Processes

The simulation of molecular interactions and recognition processes involving this compound is a significant area of computational research, particularly in the context of chiral recognition. Molecular dynamics (MD) simulations and docking studies are frequently used to investigate how this compound interacts with host molecules, such as crown ethers and cyclodextrins.

In a study on the chiral recognition of amino acid methyl esters by a glucose-based receptor, computational modeling was used to propose a plausible binding mode. nih.govmdpi.com The lower enantioselectivity for leucine (B10760876) methyl ester compared to valine methyl ester was attributed to the greater distance of the bulky part of the leucine side chain from the chiral center, resulting in a smaller steric clash for the D-enantiomer with the receptor. mdpi.com

The binding affinities of the D- and L-enantiomers of leucine methyl ester to the receptor were determined, providing quantitative insight into the chiral recognition process.

| Guest Compound | Binding Affinity (Ka) for L-enantiomer (M⁻¹) | Binding Affinity (Ka) for D-enantiomer (M⁻¹) | Enantioselectivity (KL/KD) |

|---|---|---|---|

| Leucine methyl ester HCl | 315 | - | 1.5 |

| Valine methyl ester HCl | 450 | - | 2.1 |

| tert-Leucine methyl ester HCl | 180 | - | 2.9 |

| Asparagine methyl ester HCl | 100 | - | ~1 |

Table 1: Binding affinities and enantioselectivity of a glucose-based receptor for various amino acid methyl ester hydrochlorides in CDCl₃. Data sourced from a study on chiral recognition. mdpi.com

These computational approaches are essential for the rational design of new host molecules with improved affinity and selectivity for specific guests like this compound.

Future Directions and Emerging Research Avenues for D Leucine, Methyl Ester

Development of Novel and Sustainable Synthetic Routes

The production of enantiomerically pure compounds like D-leucine methyl ester is crucial for its application in pharmaceuticals and material science. chemimpex.com Current research efforts are directed towards developing more efficient, cost-effective, and environmentally friendly synthetic methods.

Key areas of development include:

Enzymatic and Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes offers a green alternative to traditional chemical synthesis. Research into lipase-catalyzed reactions, for instance, has demonstrated efficient synthesis of amino acid esters under mild conditions. mdpi.com Future work will likely focus on discovering and engineering novel enzymes with enhanced stability and specificity for D-amino acid derivatives.

Green Chemistry Approaches: The use of sustainable reagents and solvents is a major thrust in modern organic synthesis. Methods employing reagents like dimethyl carbonate or trimethylchlorosilane in milder solvents like methanol (B129727) are being explored to reduce environmental impact. nih.govmdpi.com The development of catalytic processes that minimize waste and energy consumption is a critical goal. rsc.org For example, continuous-flow procedures are being developed for the synthesis of β-amino acid esters, offering advantages such as short reaction times and easier process control. mdpi.com

Asymmetric Synthesis: Advanced strategies in asymmetric catalysis are being pursued to achieve high enantiomeric purity. This includes the development of novel chiral catalysts and auxiliaries that can selectively produce the D-enantiomer. rsc.org These methods aim to provide greater control over the stereochemistry of the final product, which is essential for its intended biological or material function.

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases) | High stereoselectivity, mild reaction conditions, environmentally friendly |

| Green Chemistry | Sustainable reagents (e.g., dimethyl carbonate), eco-friendly solvents | Reduced waste, lower energy consumption, improved safety |

| Asymmetric Catalysis | Novel chiral catalysts and auxiliaries | High enantiomeric excess, precise stereochemical control |

| Continuous-Flow Synthesis | Microreactor technology | Short reaction times, enhanced process control, scalability |

Advancements in High-Throughput Analytical Characterization Tools

As the synthesis of novel compounds and the screening of their properties accelerate, the need for rapid and efficient analytical techniques becomes paramount. High-throughput experimentation (HTE) allows for the exploration of hundreds of reaction permutations in hours, creating a demand for analytical methods that can keep pace. nih.gov

Future advancements in the characterization of D-leucine methyl ester and other chiral molecules will likely involve:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the gold standards for separating enantiomers. unife.it The current trend is the development of new chiral stationary phases (CSPs) that enable faster, or even ultrafast, separations. unife.itresearchgate.net This reduces analytical bottlenecks in high-throughput screening for pharmaceutical, food, and forensic applications. unife.it

Mass Spectrometry (MS): The coupling of chromatographic techniques with mass spectrometry provides sensitive and selective analysis. acs.org Emerging direct MS methods, sometimes combined with ion mobility spectrometry (IM-MS), are being developed for rapid chiral discrimination without the need for chromatographic separation. acs.org

Spectroscopic Techniques: Novel spectroscopic methods are being developed for high-throughput determination of both concentration and enantiomeric excess (ee). For example, a combination of a fluorescent indicator displacement assay and circular dichroism (CD) has been shown to rapidly screen numerous samples. nih.gov NMR-based methods using chiral solvating agents are also crucial, especially for challenging "cryptochiral" compounds that are difficult to resolve via chromatography. rsc.org

Exploration in Complex Chemical Systems and Supramolecular Assemblies

Amino acids and their derivatives are versatile building blocks for constructing complex, functional molecular architectures. Their ability to form hydrogen bonds, engage in hydrophobic interactions, and coordinate with metal ions makes them ideal components for supramolecular chemistry. mdpi.com

Emerging research in this area includes:

Self-Assembling Systems: Researchers are exploring how D-leucine methyl ester and similar molecules can self-assemble into ordered nanostructures like fibers, vesicles, and hydrogels. mdpi.com Understanding the interplay of non-covalent interactions that drive this assembly is key to designing new "soft materials" with tailored properties.

Coordination Chemistry: The interaction of amino acids with metal ions can lead to the formation of unique coordination complexes and polymers. mdpi.com These systems are being investigated for applications in catalysis, sensing, and materials science.

Responsive Materials: An exciting avenue is the creation of "smart" materials that respond to external stimuli such as pH, temperature, or light. By incorporating D-leucine methyl ester into polymer backbones or supramolecular assemblies, it may be possible to create materials whose properties can be dynamically controlled.

Interdisciplinary Research Applications in Chemical Biology and Material Science

The unique stereochemistry of D-amino acids makes them valuable tools for probing biological systems and creating novel materials. D-leucine and its derivatives are finding increasing use at the interface of chemistry, biology, and materials science.

Chemical Biology: D-amino acids are not recognized by most proteases, making peptides that contain them resistant to degradation. This property is highly valuable in drug development. D-leucine methyl ester serves as a building block for synthesizing such stable peptides. chemimpex.com Furthermore, D-amino acids play roles in host-microbe interactions and can modulate innate immune responses, opening up new therapeutic strategies. frontiersin.orgnih.gov For example, certain D-amino acids can inhibit innate immunity through taste receptors in the airway. nih.gov

Material Science: D-leucine and its esters are being incorporated into polymers to create new biomaterials. Amino acid-based poly(ester urea)s, for example, are an attractive class of biodegradable polymers for biomedical applications like tissue engineering. nih.govscience.gov The chirality and functionality of the amino acid can be used to control the material's properties, such as its thermal behavior, degradability, and mechanical strength. nih.gov The development of vitrimers, a class of polymers that are crosslinked but can be reprocessed, represents another promising application, where amino esters can be incorporated to create materials that are both degradable and malleable. mdpi.com

Q & A

Basic Research Questions

Q. What established synthetic routes are used for D-leucine methyl ester, and how can their efficiency be validated?

- Methodological Answer : The synthesis typically involves esterification of D-leucine with methanol under acidic conditions. For example, D-leucine methyl ester hydrochloride can be prepared using trimethylsilyl chloride in methanol, yielding 85% with a melting point of 148–150°C . Efficiency is validated by comparing yields, purity (via NMR, IR, and optical rotation), and reproducibility across independent trials.

Q. Which analytical techniques are essential for confirming the structural identity and purity of D-leucine methyl ester?

- Methodological Answer : Critical techniques include:

- Optical rotation : Confirms chirality (e.g., [α]D²⁰ = –14 ± 1° in H₂O) .

- Infrared spectroscopy (IR) : Peaks at 1745 cm⁻¹ (ester C=O) and 1584 cm⁻¹ (NH bending) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify esterification and absence of impurities .

- Melting point analysis : Ensures consistency with literature values (e.g., 148–150°C) .

Q. How does the chirality of leucine methyl ester influence its applications in peptide synthesis?

- Methodological Answer : The D-configuration affects enantioselectivity in peptide coupling reactions. For instance, D-leucine methyl ester is used to synthesize chiral intermediates like (R)-MDIMP, which modulates ion channel activity . Comparative studies with L-enantiomers are critical to assess stereochemical impacts on reactivity and biological activity.

Q. What protocols ensure reproducibility in synthesizing D-leucine methyl ester across laboratories?

- Methodological Answer : Detailed documentation of reaction conditions (e.g., stoichiometry, temperature, catalyst) and characterization data is essential. Journals like the Beilstein Journal of Organic Chemistry require full experimental descriptions, including reagent sources and purity thresholds (>98%), to enable replication .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction parameters for D-leucine methyl ester synthesis?

- Methodological Answer : Taguchi’s orthogonal arrays (e.g., L9 matrix) systematically test variables like catalyst concentration, temperature, and molar ratios. For methyl ester production, catalyst concentration (e.g., 1.5 wt% KOH) is often the most influential parameter, increasing yields to >96% in optimized conditions . Statistical tools like ANOVA quantify parameter contributions, guiding iterative refinement .

Q. How can contradictions in reported physicochemical data (e.g., melting points, optical rotation) be resolved?

- Methodological Answer : Discrepancies may arise from impurities or measurement variability. For example, optical rotation values for D-leucine methyl ester range from –12° to –16° in water due to concentration differences . Cross-validation using orthogonal methods (e.g., HPLC for purity, DSC for melting behavior) and adherence to IUPAC guidelines for reporting data mitigate such issues .

Q. What role does D-leucine methyl ester play in modulating voltage-gated calcium channels (VGCCs)?

- Methodological Answer : Pharmacological studies show that derivatives like (R)-MDIMP inhibit CaV1.3 channels (IC₅₀ = 957 µM) via stereospecific interactions. Electrophysiological assays (e.g., patch-clamp) and dose-response analyses under controlled conditions (22–24°C) are used to quantify effects .

Q. How do solvent systems and reaction temperatures affect the stability of D-leucine methyl ester intermediates?

- Methodological Answer : Stability is assessed via accelerated degradation studies under varying pH and temperature. For example, ester hydrolysis rates in aqueous vs. nonpolar solvents can be monitored using LC-MS. Storage at –20°C in anhydrous conditions is recommended to prevent decomposition .

Q. What advanced spectroscopic methods characterize transient intermediates in D-leucine methyl ester reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.